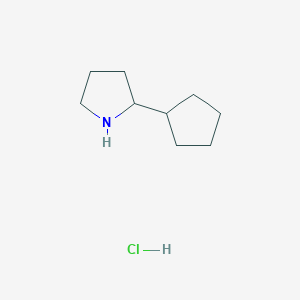![molecular formula C17H20NO3PS B2848952 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde CAS No. 716366-18-6](/img/structure/B2848952.png)
4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde, also known as TBP-PM, is a novel compound that has gained significant attention in the scientific research community. This compound has been synthesized through various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the reaction between the reactants. The phosphine group in 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde can coordinate with the metal catalyst, which enhances the catalytic activity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde. However, it has been found to be non-toxic and non-carcinogenic in animal studies. It has also been found to be stable under various conditions, which makes it suitable for use in different applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde is its high catalytic activity, which makes it suitable for use in various reactions. It is also stable under various conditions, which makes it easy to handle and store. However, one of the limitations of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde is its high cost, which may limit its use in large-scale reactions.
Zukünftige Richtungen
There are several future directions for the study of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde. One area of interest is the development of more efficient synthesis methods that can reduce the cost of production. Another area of interest is the study of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde in different reactions to explore its potential as a catalyst in new areas of organic synthesis. Additionally, the study of the mechanism of action of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde can provide insights into its catalytic activity, which can lead to the development of more efficient catalysts. Finally, the study of the biochemical and physiological effects of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde can provide insights into its potential use in different fields, such as medicine and agriculture.
Conclusion
In conclusion, 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde is a novel compound that has gained significant attention in the scientific research community. It has been synthesized through various methods and has been studied for its potential applications in different fields. The compound acts as a Lewis acid catalyst and has been found to be non-toxic and stable under various conditions. While it has several advantages, such as high catalytic activity, its high cost is a limitation. There are several future directions for the study of 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde, including the development of more efficient synthesis methods and the study of its potential use in different fields.
Synthesemethoden
4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde can be synthesized through various methods, including the reaction of 4-(chloromethyl)pyridine hydrochloride with tert-butyl phosphine and sodium thioanisole-3-oxide. The reaction mixture is then refluxed in acetonitrile, and the resulting product is purified through column chromatography. Another method involves the reaction of 3-methoxybenzaldehyde with 4-(chloromethyl)pyridine hydrochloride in the presence of sodium tert-butoxide, followed by the reaction with tert-butyl phosphine and sodium thioanisole-3-oxide. The product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde has been studied for its potential applications in different fields of scientific research. One of the main areas of interest is its potential as a catalyst in organic synthesis. 4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde has been found to be an effective catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. It has also been studied for its potential application in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
4-[tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO3PS/c1-17(2,3)22(23,14-7-9-18-10-8-14)21-15-6-5-13(12-19)11-16(15)20-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDXCOHMGBECKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=S)(C1=CC=NC=C1)OC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)

![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)
![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)

![[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol](/img/structure/B2848887.png)



![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)